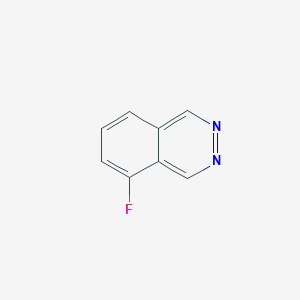

5-Fluorophthalazine

Vue d'ensemble

Description

5-Fluorophthalazine is a chemical compound with the molecular formula C8H5FN2 . It is a derivative of phthalazine, which is a heterocyclic compound. The exact properties and applications of 5-Fluorophthalazine are not widely documented in the literature.

Molecular Structure Analysis

The molecular structure of 5-Fluorophthalazine consists of a phthalazine core with a fluorine atom attached. The molecular weight is 148.137 Da . Detailed structural analysis using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) could provide more insights .Applications De Recherche Scientifique

Colorectal and Breast Cancer Treatment : 5-fluorouracil (5FU) is notably effective in treating nonhematologic malignancies, particularly colorectal and breast cancers (Muggia, Peters, & Landolph, 2009).

Antineoplastic Agent : It functions as an active antineoplastic agent, inhibiting thymidylate synthase and DNA synthesis, thus impacting the treatment of advanced colorectal cancer (Pinedo & Peters, 1988).

Pharmacokinetics and Research Areas : Current research interests in fluoropyrimidines include pharmacokinetic information, distribution of enzymes controlling 5-FU activation, predictive pharmacologic testing, and synthesizing analogs lacking neurotoxicity (Myers, Diasio, Eliot, & Chabner, 1976).

Radiation Therapy Enhancement : 5-fluorouracil significantly augments the effectiveness of radiation therapy for locally unresectable carcinoma of the stomach, pancreas, and large bowel (Moertel et al., 1969).

Treatment of Disseminated Human Cancers : It is widely used in treating various human cancers, especially of the gastrointestinal tract, breast, and ovary (Stevens et al., 1984).

Mechanism of Action in Cancer Management : Despite its wide use in managing common malignancies, the precise mechanism of action remains somewhat unclear (Diasio & Harris, 1989).

Solid Tumors Treatment : It shows antitumor activity against epithelial malignancies arising in the gastrointestinal tract, breast, and head and neck (Malet-Martino & Martino, 2002).

Fungal RNA and DNA Synthesis Inhibition : 5-FC, a synthetic antimycotic compound related to 5-FU, inhibits fungal RNA and DNA synthesis in susceptible fungal cells (Vermes, Guchelaar, & Dankert, 2000).

Palliative Treatment in Advanced Cancer : 5-FU and 5-FUDR are used in the palliation of patients suffering from advanced cancer, particularly tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Resistance Mechanisms and Predictive Biomarkers : DNA microarray profiling can identify genes involved in mediating resistance to 5-FU, offering potential targets for chemotherapy or predictive biomarkers of response to 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

Cardiovascular Toxicity Mechanisms : The mechanisms related to cardiovascular toxicity of 5-Fluorouracil are still under investigation (Focaccetti et al., 2015).

Clinical Outcome Prediction in Gastric Cancer : Gene expressions of enzymes in the 5-fluorouracil metabolic pathway may allow for accurate prediction of clinical outcomes in patients receiving fluoropyrimidine-based chemotherapy for gastric cancer (Ichikawa, 2006).

Propriétés

IUPAC Name |

5-fluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCANNFKULYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545826 | |

| Record name | 5-Fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorophthalazine | |

CAS RN |

103119-77-3 | |

| Record name | 5-Fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

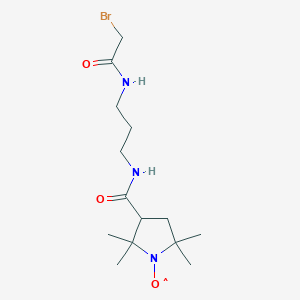

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)

![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)

![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)